molecular formula C6H4BBrF3K B1324548 Potassium 2-bromophenyltrifluoroborate CAS No. 480445-38-3

Potassium 2-bromophenyltrifluoroborate

Cat. No. B1324548
CAS RN: 480445-38-3
M. Wt: 262.91 g/mol
InChI Key: ZBIFTBZXVXXMCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Potassium Trifluoroborate Salts have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: 1) boronic acids are often difficult to purify and have uncertain stoichiometry; 2) the boronate esters lack atom-economy and thus detract market value; and 3) boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .


Molecular Structure Analysis

The molecular formula of Potassium 2-bromophenyltrifluoroborate is C6H4BBrF3K. The molecular weight is 262.91 g/mol.


Chemical Reactions Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Physical And Chemical Properties Analysis

The molecular weight of Potassium 2-bromophenyltrifluoroborate is 262.91 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Mechanism of Action

Target of Action

Potassium 2-bromophenyltrifluoroborate is a special class of organoboron reagents . These reagents are primarily used in Suzuki–Miyaura-type reactions . The primary targets of Potassium 2-bromophenyltrifluoroborate are the carbon atoms involved in these reactions .

Mode of Action

Potassium 2-bromophenyltrifluoroborate interacts with its targets by forming carbon-carbon (C–C) bonds . This compound is remarkably compliant with strong oxidative conditions , which allows it to participate in a vast array of C–C bond-forming reactions .

Biochemical Pathways

The primary biochemical pathway affected by Potassium 2-bromophenyltrifluoroborate is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The downstream effects of this pathway include the formation of complex organic compounds .

Pharmacokinetics

It is known that this compound is moisture- and air-stable , which suggests that it may have good bioavailability

Result of Action

The result of Potassium 2-bromophenyltrifluoroborate’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds . The exact molecular and cellular effects of Potassium 2-bromophenyltrifluoroborate’s action would depend on the specific reaction conditions and the other compounds involved.

Action Environment

The action of Potassium 2-bromophenyltrifluoroborate is influenced by environmental factors such as moisture and air . This compound is stable in the presence of both moisture and air , which means that it can be used in a variety of environments. It is sensitive to strong oxidizing agents , so it should be stored under inert gas .

Safety and Hazards

The safety data sheet for Potassium 2-bromophenyltrifluoroborate is available online . It is recommended to use this compound for R&D purposes only and not for medicinal, household, or other uses .

Future Directions

Potassium 2-bromophenyltrifluoroborate is a biochemical used for proteomics research . Its future directions could be in the development of new synthetic methods and applications in various fields of chemistry.

properties

IUPAC Name

potassium;(2-bromophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIFTBZXVXXMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635698
Record name Potassium (2-bromophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-bromophenyltrifluoroborate

CAS RN

480445-38-3
Record name Potassium (2-bromophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-bromophenyltrifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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